[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
Description
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is a secondary amine derivative featuring a phenylmethanamine group attached to the 1-position of a 2,3-dihydroindole (indoline) scaffold. The compound’s structure combines the planar aromaticity of the phenyl ring with the bicyclic indoline system, which is partially saturated to enhance conformational flexibility. This structural motif is of interest in medicinal chemistry due to the prevalence of indoline derivatives in bioactive compounds, particularly in central nervous system (CNS) targeting agents and kinase inhibitors . The ortho-substitution of the methanamine group on the phenyl ring distinguishes it from positional isomers (e.g., para-substituted analogs) and influences its electronic and steric properties .
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZZJYNNQYICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst. This reaction is followed by the hydrolysis of the phthalimido group to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine can undergo oxidation reactions, where the indole ring or the methanamine moiety is oxidized to form various products.
Reduction: : The compound can also participate in reduction reactions, where the dihydroindole ring is reduced to form a fully saturated indoline ring.
Substitution: : Substitution reactions can occur at the phenyl ring or the indole ring, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the type of substitution, are used under appropriate conditions.
Major Products Formed
Oxidation: Products may include indole-2-carboxylic acid derivatives or N-oxide derivatives.
Reduction: Fully saturated indoline derivatives.
Substitution: Various substituted indole or phenyl derivatives, depending on the reagents used.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective capabilities of 2,3-dihydroindole derivatives, including [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine. These compounds are being investigated for their potential in treating neurodegenerative diseases due to their ability to mimic or enhance the effects of melatonin, a hormone known for its neuroprotective effects. Research indicates that these derivatives can modulate melatonin receptor activity, which is crucial for neuroprotection and antioxidant defense mechanisms in the brain .
Case Study: Synthesis and Evaluation
A study focused on synthesizing new 2,3-dihydroindole derivatives demonstrated their efficacy in binding to melatonin receptors. The synthesized compounds were evaluated for their binding affinities, revealing that certain modifications could enhance their receptor interaction compared to melatonin itself .
Antioxidant Activity
The antioxidant properties of this compound and its derivatives are notable. These compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The presence of the indole structure contributes to their ability to donate electrons and stabilize free radicals .
Research Findings:
A comparative analysis of various indole derivatives indicated that those containing the 2,3-dihydroindole moiety exhibited superior antioxidant activity. This was measured using several assays, including DPPH and ABTS radical scavenging tests, where these compounds demonstrated significant efficacy .
Synthesis of Novel Compounds
The synthetic versatility of this compound allows for the development of a range of novel compounds with diverse biological activities. Researchers have explored various synthetic pathways to modify this compound for enhanced pharmacological profiles.
Synthesis Strategies:
One approach involves the reduction of polyfunctional 2-oxindoles to yield new 2,3-dihydroindole derivatives. This method has been effective in creating compounds that maintain or enhance neuroprotective and antioxidant properties while introducing new functional groups that may improve bioavailability and efficacy in therapeutic applications .
Biomedical Research Applications
The compound's applications extend into biomedical research fields such as drug development and forensic science. Its ability to interact with biological systems makes it a candidate for further exploration in pharmacology and toxicology.
Potential Applications:
- Drug Development: Investigating its potential as a lead compound for developing new neuroprotective drugs.
- Forensic Science: Utilizing its chemical properties for detecting specific biological markers associated with certain diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine involves its interaction with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication and transcription pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine and key analogs:
Key Structural and Functional Comparisons:
Substitution Position (Ortho vs. Para): The target compound’s ortho-substituted phenyl group creates a compact, sterically hindered structure compared to the para-substituted analog in . This may reduce binding pocket accessibility but enhance selectivity for specific targets .
Aromatic System Variations (Phenyl vs. Quinoline): Replacement of phenyl with quinoline () introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity. However, the larger aromatic system may reduce solubility, limiting bioavailability .
Chain Length and Flexibility (Phenylmethanamine vs. Ethanamine):
- The ethanamine derivative () lacks the phenyl ring, reducing molecular weight and rigidity. This simpler structure may improve membrane permeability but diminish target affinity due to reduced aromatic interactions .
Physicochemical Properties:
- Solubility: The quinoline derivative () likely has lower aqueous solubility due to its extended aromatic system, whereas the ethanamine analog () may exhibit higher solubility .
- pKa: The target compound’s primary amine (pKa ~8–9, inferred from ) suggests moderate basicity, favoring ionization at physiological pH, which affects distribution and receptor interactions .
Biological Activity
The compound [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine is a significant derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action.
This compound is synthesized through various methods that typically involve the reduction of indole derivatives. The compound's unique structure allows it to serve as a versatile building block in organic synthesis, facilitating the development of complex chemical libraries for drug discovery.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi.
- Mechanism : The compound may exert its antimicrobial effects by inhibiting enzyme activity and blocking receptor signaling pathways involved in microbial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Escherichia coli | Not effective |
| Candida albicans | 7.80 μg/mL |
These findings suggest that while this compound is effective against certain pathogens, it may have limitations against Gram-negative bacteria like E. coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can selectively suppress the growth of various cancer cell lines.
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.00 |
| HeLa | 10.00 |
| MCF-7 | 8.00 |
The mechanism involves the compound's ability to induce apoptosis in cancer cells while sparing normal fibroblasts, indicating a potential therapeutic window .
Neuroprotective Properties
Recent studies suggest that derivatives of this compound may possess neuroprotective and antioxidant properties.
- Mechanism : These compounds are believed to modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
Case Studies
One notable study investigated the synthesis of several derivatives based on the indole framework, including this compound. The derivatives were screened for their biological activities:
- Synthesis : The derivatives were synthesized using various reduction techniques on polyfunctional indoles.
- Biological Evaluation : They were assessed for their anticancer and antimicrobial activities against standard strains.
The results demonstrated that certain derivatives had enhanced potency compared to their parent compounds, highlighting the importance of structural modifications in optimizing biological activity .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous phenylmethanamine derivatives are synthesized by reacting chloromethyl intermediates with amines under basic conditions (e.g., K₂CO₃ in DMF/DMSO) . For indole-containing analogs, cyclization reactions using reducing agents like NaBH₄ or catalytic hydrogenation may be employed to form the 2,3-dihydroindole moiety. Post-synthetic purification via column chromatography or recrystallization ensures high purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on structurally similar amines, the compound may pose risks of acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid direct contact .
- Ventilation: Use fume hoods to minimize inhalation of aerosols/dust .
- Storage: Keep in a dry, airtight container away from incompatible reagents (e.g., strong oxidizers) .
Contradictions in safety data (e.g., some SDS lack toxicity details) necessitate assuming worst-case scenarios and consulting institutional guidelines .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the indole-phenyl linkage and methanamine group. Aromatic protons typically appear at δ 6.5–7.5 ppm, while the NH₂ group shows broad peaks at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
Discrepancies in X-ray diffraction data (e.g., poor refinement statistics) may arise from disorder in the indole or phenyl groups. Strategies include:
- SHELX Refinement: Use SHELXL for iterative least-squares refinement with restraints on bond lengths/angles. Anisotropic displacement parameters improve model accuracy .
- Twinned Data Analysis: For twinned crystals, SHELXD/E can deconvolute overlapping reflections.
- Validation Tools: Check for voids (using PLATON) and hydrogen-bonding networks to ensure structural plausibility .
Q. How can structure-activity relationships (SAR) be investigated for this compound in pharmacological studies?
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, common for indole derivatives). Focus on hydrogen bonding between the methanamine group and active-site residues .
- Analog Synthesis: Modify the indole substituents (e.g., electron-withdrawing groups) or the phenyl ring’s substitution pattern to assess changes in binding affinity .
- In Vitro Assays: Test derivatives in cell-based models (e.g., cAMP assays for GPCR activity) to correlate structural features with functional outcomes .
Q. What strategies address solubility limitations in biological assays?
- Solvent Optimization: Use DMSO-water mixtures (≤1% DMSO) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Salt Formation: Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether .
- Prodrug Design: Introduce ester or carbamate prodrug moieties to the NH₂ group, which hydrolyze in vivo to release the active compound .
Q. How can synthetic yield be optimized for large-scale preparation?
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for efficient aryl-indole bond formation .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yield for steps requiring high temperatures .
- Process Monitoring: Use inline FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting toxicity data across safety reports?
- Source Evaluation: Prioritize peer-reviewed studies or SDS from reputable suppliers (e.g., Combi-Blocks) over incomplete datasets .
- Experimental Validation: Conduct acute toxicity assays (e.g., OECD 423) in rodent models to establish LD₅₀ values.
- Read-Across Analysis: Use data from structurally similar compounds (e.g., [1,1'-biphenyl]-3-yl(phenyl)methanamine) to infer hazards if direct evidence is lacking .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
